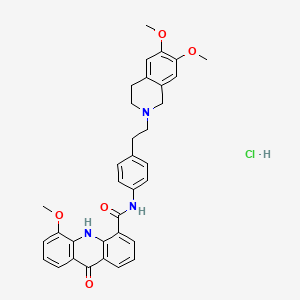

Elacridar Hydrochloride

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

属性

IUPAC Name |

N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-5-methoxy-9-oxo-10H-acridine-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H33N3O5.ClH/c1-40-28-9-5-7-26-32(28)36-31-25(33(26)38)6-4-8-27(31)34(39)35-24-12-10-21(11-13-24)14-16-37-17-15-22-18-29(41-2)30(42-3)19-23(22)20-37;/h4-13,18-19H,14-17,20H2,1-3H3,(H,35,39)(H,36,38);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQOJZZHRYSSFJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC3=C(C2=O)C=CC=C3C(=O)NC4=CC=C(C=C4)CCN5CCC6=CC(=C(C=C6C5)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H34ClN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30932123 | |

| Record name | N-{4-[2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl]phenyl}-5-methoxy-9-oxo-9,10-dihydroacridine-4-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30932123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

600.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143851-98-3, 178436-75-4 | |

| Record name | Elacridar hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143851983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GF 120918A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178436754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{4-[2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl]phenyl}-5-methoxy-9-oxo-9,10-dihydroacridine-4-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30932123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ELACRIDAR HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NX2BHH1A5B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Elacridar Hydrochloride: A Technical Guide to its Mechanism of Action as a Dual P-gp and BCRP Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elacridar hydrochloride (GF120918A) is a potent, third-generation, orally active dual inhibitor of two key ATP-binding cassette (ABC) transporters: P-glycoprotein (P-gp, MDR1, ABCB1) and Breast Cancer Resistance Protein (BCRP, ABCG2). These transporters are pivotal in the development of multidrug resistance (MDR) in cancer cells by actively extruding a wide range of chemotherapeutic agents, thereby reducing their intracellular concentration and therapeutic efficacy. Elacridar's primary mechanism of action involves the modulation of the ATPase activity of these transporters, effectively blocking their efflux function. This guide provides an in-depth technical overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Introduction

Multidrug resistance remains a formidable challenge in oncology. A primary driver of MDR is the overexpression of ABC transporters, such as P-gp and BCRP, in cancer cells. These transporters utilize the energy from ATP hydrolysis to expel cytotoxic drugs from the cell, rendering them ineffective. Elacridar, a derivative of acridone carboxamide, has been extensively investigated as a chemosensitizing agent to overcome MDR.[1] Its ability to inhibit both P-gp and BCRP makes it a broad-spectrum MDR modulator.[2][3] This document serves as a comprehensive technical resource on the mechanism of action of this compound.

Core Mechanism of Action: Inhibition of P-gp and BCRP

Elacridar functions as a non-competitive inhibitor of both P-gp and BCRP.[4] Its inhibitory action is centered on the modulation of the ATPase activity essential for the conformational changes required for drug efflux. By interfering with ATP hydrolysis, Elacridar effectively locks the transporters in a state that is incapable of extruding substrate drugs.[5][6] This leads to an increased intracellular accumulation of co-administered chemotherapeutic agents in MDR-expressing cells, thereby restoring their cytotoxic activity.[3]

Signaling Pathway of P-gp and BCRP Inhibition by Elacridar

The binding of Elacridar to P-gp and BCRP initiates a cascade of events that disrupts the normal transport cycle. The following diagram illustrates the proposed signaling pathway for Elacridar's inhibitory action.

Quantitative Data on Elacridar's Inhibitory Activity

The potency of Elacridar as a P-gp and BCRP inhibitor has been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Potency of Elacridar

| Transporter | Assay Type | Cell Line / System | Probe Substrate | IC50 / EC50 (nM) | Reference |

| P-gp | ATPase Activity | P-gp enriched membranes | Verapamil | - | [7] |

| P-gp | [3H]azidopine labeling | - | - | 160 | [8] |

| P-gp | Calcein-AM Efflux | K562/MDR | Calcein-AM | - | [9] |

| P-gp | (R)-[11C]verapamil PET | Rat Brain | (R)-[11C]verapamil | 114.5 (EC50) | [1] |

| BCRP | Hoechst 33342 Accumulation | MDCKII/BCRP | Hoechst 33342 | - | [10] |

| BCRP | ATPase Activity | BCRP-overexpressing membranes | - | - | [9] |

| BCRP | Mitoxantrone Transport | BCRP-overexpressing cell line | Mitoxantrone | 250 | [1] |

Table 2: In Vivo Efficacy of Elacridar in Modulating Drug Pharmacokinetics

| Co-administered Drug | Animal Model | Elacridar Dose | Fold Increase in Brain Concentration | Fold Increase in Plasma AUC | Reference |

| Paclitaxel | Nude Mice | 50 mg/kg p.o. | 5-fold | - | [2][11] |

| Paclitaxel | CYP3A4-humanized mice | 25 mg/kg | - | 10.7-fold | [4] |

| Docetaxel | CYP3A4-humanized mice | 25 mg/kg | - | 4-fold | [4] |

| Sunitinib | Wild-type mice | 10 mg/kg | 12-fold | - | [12] |

| Digoxin | Mouse | 5 mg/kg i.v. | 4-fold | - | [8][13] |

| Quinidine | Mouse | 5 mg/kg i.v. | 38-fold | - | [8] |

| Talinolol | Mouse | 5 mg/kg i.v. | 2-fold | - | [8] |

| Topotecan | Cancer Patients | 100 mg | - | >2-fold (oral bioavailability) | [5] |

| Paclitaxel | Cancer Patients | - | - | Significantly increased systemic exposure | [3] |

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of Elacridar.

In Vitro P-gp and BCRP ATPase Activity Assay

This assay measures the effect of Elacridar on the ATP hydrolysis activity of P-gp and BCRP, which is directly linked to their transport function.

Principle: ABC transporters exhibit a basal level of ATPase activity that is stimulated by their substrates. Inhibitors can modulate this activity. The assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method.

Protocol:

-

Membrane Preparation: Utilize membrane vesicles prepared from cells overexpressing human P-gp or BCRP.

-

Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM MES-Tris pH 6.8, 50 mM KCl, 5 mM sodium azide, 1 mM EGTA, 1 mM ouabain, 2 mM DTT, 10 mM MgCl2).

-

Incubation:

-

Add 4.0 µg of total membrane protein to the ATPase assay buffer.

-

Add varying concentrations of Elacridar (or vehicle control) and a known P-gp/BCRP substrate (e.g., verapamil for P-gp).

-

Pre-incubate the mixture for 3-5 minutes at 37°C.

-

-

Initiation of Reaction: Initiate the reaction by adding 5 mM ATP.

-

Incubation: Incubate for 20 minutes at 37°C.

-

Termination of Reaction: Stop the reaction by adding 2.5% SDS.

-

Phosphate Detection:

-

Add a colorimetric reagent for phosphate detection (e.g., a solution containing ammonium molybdate and a reducing agent).

-

Incubate to allow color development.

-

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 800 nm) using a microplate reader.

-

Data Analysis: Calculate the amount of Pi released and determine the effect of Elacridar on the basal and substrate-stimulated ATPase activity.

In Vitro Calcein-AM Accumulation Assay for P-gp Inhibition

This high-throughput assay is used to assess the inhibitory effect of compounds on P-gp-mediated efflux.

Principle: Calcein-AM is a non-fluorescent, lipophilic compound that readily enters cells. Intracellular esterases cleave the AM group, converting it to the fluorescent, membrane-impermeable calcein. Calcein is a substrate for P-gp and is actively pumped out of P-gp-overexpressing cells. Inhibition of P-gp by Elacridar leads to the intracellular accumulation of calcein, resulting in increased fluorescence.

Protocol:

-

Cell Seeding: Seed P-gp overexpressing cells (e.g., K562/MDR) and the parental sensitive cell line in a 96-well black, clear-bottom plate.

-

Compound Incubation: Pre-incubate the cells with varying concentrations of Elacridar or a positive control inhibitor (e.g., verapamil) for 15-30 minutes at 37°C.

-

Substrate Addition: Add Calcein-AM to a final concentration of 0.25 µM to each well.

-

Incubation: Incubate for 15-30 minutes at 37°C.

-

Washing: Wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular Calcein-AM.

-

Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microplate reader (excitation ~494 nm, emission ~517 nm).

-

Data Analysis: Calculate the percentage of P-gp inhibition by comparing the fluorescence in Elacridar-treated cells to that in control cells.

In Vivo Assessment of Brain Penetration in Rodent Models

This experimental design is used to evaluate the effect of Elacridar on the brain distribution of a co-administered drug that is a P-gp/BCRP substrate.

Protocol:

-

Animal Model: Utilize wild-type mice or rats.

-

Grouping: Divide the animals into a control group (vehicle + probe substrate) and a treatment group (Elacridar + probe substrate).

-

Elacridar Administration: Administer Elacridar intravenously (e.g., 5 mg/kg) or orally (e.g., 50 mg/kg) at a predetermined time (e.g., 0.5-4 hours) before the probe substrate.[13][14]

-

Probe Substrate Administration: Administer a known P-gp/BCRP substrate (e.g., paclitaxel, digoxin, quinidine) intravenously or orally.

-

Sample Collection: At various time points post-probe substrate administration, collect blood and brain samples.

-

Sample Processing:

-

Plasma: Centrifuge the blood to separate plasma.

-

Brain: Homogenize the brain tissue.

-

-

Bioanalysis: Quantify the concentration of the probe substrate in plasma and brain homogenates using a validated analytical method (e.g., LC-MS/MS).

-

Data Analysis:

-

Calculate the brain-to-plasma concentration ratio (Kp).

-

Determine the area under the curve (AUC) for both brain and plasma concentrations.

-

Calculate the fold increase in brain penetration in the Elacridar-treated group compared to the control group.

-

Visualizations of Experimental and Logical Workflows

Workflow for In Vitro ATPase Activity Assay

The following diagram outlines the key steps in performing an in vitro ATPase activity assay to evaluate Elacridar's inhibitory effect.

Logical Flow for Overcoming Multidrug Resistance

This diagram illustrates the logical progression of how Elacridar's mechanism of action leads to the reversal of multidrug resistance in cancer cells.

Conclusion

This compound is a well-characterized, potent dual inhibitor of P-gp and BCRP. Its mechanism of action, centered on the modulation of transporter ATPase activity, provides a robust strategy for overcoming multidrug resistance in cancer. The comprehensive data from in vitro and in vivo studies, as detailed in this guide, underscore its potential as a valuable tool in both preclinical research and clinical drug development to enhance the efficacy of a wide range of therapeutic agents. Further research and clinical evaluation are warranted to fully realize the therapeutic benefits of Elacridar in combination with chemotherapy.

References

- 1. Dose-response assessment of tariquidar and elacridar and regional quantification of P-glycoprotein inhibition at the rat blood-brain barrier using (R)-[11C]verapamil PET - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. mdpi.com [mdpi.com]

- 4. Oral co-administration of elacridar and ritonavir enhances plasma levels of oral paclitaxel and docetaxel without affecting relative brain accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimization of dose and route of administration of the P‐glycoprotein inhibitor, valspodar (PSC‐833) and the P‐glycoprotein and breast cancer resistance protein dual‐inhibitor, elacridar (GF120918) as dual infusion in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A simplified protocol employing elacridar in rodents: a screening model in drug discovery to assess P-gp mediated efflux at the blood brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. oaepublish.com [oaepublish.com]

- 11. Effect of the ABCB1 modulators elacridar and tariquidar on the distribution of paclitaxel in nude mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. glpbio.com [glpbio.com]

- 13. ingentaconnect.com [ingentaconnect.com]

- 14. aacrjournals.org [aacrjournals.org]

Elacridar Hydrochloride: A Technical Guide to a Dual P-gp and BCRP Inhibitor for Overcoming Multidrug Resistance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elacridar hydrochloride (GF120918A) is a potent, third-generation, orally active dual inhibitor of two key ATP-binding cassette (ABC) transporters: P-glycoprotein (P-gp, also known as MDR1 or ABCB1) and Breast Cancer Resistance Protein (BCRP, or ABCG2).[1][2][3][4][5][6] These transporters are pivotal in the development of multidrug resistance (MDR) in cancer cells by actively effluxing a wide range of chemotherapeutic agents, thereby reducing their intracellular concentration and therapeutic efficacy.[5] Elacridar has been extensively investigated as a chemosensitizing agent to enhance the efficacy of anticancer drugs and improve their pharmacokinetic profiles, particularly their oral bioavailability and brain penetration.[7][8][9] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Chemical Properties

| Property | Value |

| Chemical Name | N-{4-[2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]phenyl}-5-methoxy-9-oxo-9,10-dihydroacridine-4-carboxamide hydrochloride |

| Alternative Names | GF120918, GW120918, GG918 |

| Molecular Formula | C₃₄H₃₄ClN₃O₅ |

| Molecular Weight | 600.1 g/mol |

| CAS Number | 143851-98-3 |

| Appearance | Yellow solid |

| Solubility | Soluble in DMSO |

Mechanism of Action

Elacridar functions as a non-competitive inhibitor of both P-gp and BCRP.[5] It binds to these transporters, likely at a site distinct from the substrate-binding site, and locks them in a conformation that prevents the ATP hydrolysis necessary for the transport cycle. This inhibition of the efflux pumps leads to an increased intracellular accumulation of co-administered substrate drugs in cancer cells, thereby restoring their cytotoxic effects. Several signaling pathways, including the PI3K/Akt/mTOR pathway, have been implicated in the regulation of P-gp and BCRP expression, and modulation of these pathways can influence the effectiveness of inhibitors like elacridar.[10]

Quantitative Data

In Vitro Inhibitory Activity of Elacridar

| Cell Line | Transporter | Assay Method | Substrate | IC₅₀ (µM) | Reference |

| Caki-1 | P-gp | [³H]azidopine labeling | Azidopine | 0.16 | [11] |

| HEK293 | ABCG2 (BCRP) | Mitoxantrone efflux | Mitoxantrone | 0.41 | [12] |

| MCF7 MX | BCRP | Hoechst 33342 staining | Hoechst 33342 | 0.4 | [12] |

| MDCK | BCRP | Pheophorbide A assay | Pheophorbide A | 0.43 | [12] |

| MDCKII-MDR1 | P-gp | Rhodamine 123 efflux | Rhodamine 123 | 0.4 | [12] |

In Vivo Effects of Elacridar on Drug Pharmacokinetics

| Co-administered Drug | Animal Model | Elacridar Dose | Fold Increase in Brain-to-Plasma Ratio | Reference |

| Quinidine | Rat | 5 mg/kg i.v. | 70 | [4] |

| Quinidine | Mouse | 5 mg/kg i.v. | 38 | [4] |

| Digoxin | Mouse | 5 mg/kg i.v. | 4 | [4] |

| Talinolol | Mouse | 5 mg/kg i.v. | 2 | [4] |

| Sunitinib | Mouse | 100 mg/kg p.o. | ~12 | [7] |

| Co-administered Drug | Animal Model | Elacridar Dose | Fold Increase in Plasma AUC | Reference |

| Paclitaxel | Mouse | 25 mg/kg p.o. | 10.7 | [9][13] |

| Docetaxel | Mouse | 25 mg/kg p.o. | 4 | [9][13] |

| Paclitaxel (with Ritonavir) | Mouse | 25 mg/kg p.o. | 31.9 | [9][13] |

| Docetaxel (with Ritonavir) | Mouse | 25 mg/kg p.o. | 37.4 | [9] |

Clinical Pharmacokinetics of Elacridar

A study with an amorphous solid dispersion (ASD) tablet of elacridar in healthy volunteers showed a dose-proportional increase in exposure.[14]

| Oral Dose (mg) | Cₘₐₓ (ng/mL) | AUC₀-∞ (ng·h/mL) |

| 25 | - | - |

| 250 | - | - |

| 1000 | 326 ± 67 | 13,400 ± 8,600 |

Clinical Trial of Elacridar with Oral Topotecan

In a Phase I clinical trial, co-administration of elacridar with oral topotecan, a BCRP substrate, resulted in a significant increase in topotecan's bioavailability.[1][2][3]

| Elacridar Dose (mg) | Topotecan Dose (mg) | Apparent Oral Bioavailability of Topotecan |

| 100 - 1000 | 2.0 | 102 ± 7% |

Experimental Protocols

In Vitro Cell Viability (MTT) Assay

This protocol is for assessing the ability of elacridar to sensitize multidrug-resistant cancer cells to a chemotherapeutic agent.

Materials:

-

Resistant and sensitive cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

Chemotherapeutic agent (e.g., Paclitaxel, Doxorubicin)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Prepare serial dilutions of the chemotherapeutic agent with and without a fixed, non-toxic concentration of elacridar (e.g., 0.1 or 1 µM).

-

Remove the medium from the wells and add 100 µL of the drug solutions. Include wells with medium only (blank), cells with medium (negative control), and cells with elacridar only.

-

Incubate the plate for 72 hours at 37°C.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ values.

In Vitro Rhodamine 123 Efflux Assay

This flow cytometry-based assay measures the P-gp-mediated efflux of the fluorescent substrate Rhodamine 123.[15][16][17]

Materials:

-

Cancer cell line expressing P-gp

-

Complete cell culture medium

-

Rhodamine 123 (stock solution in DMSO)

-

This compound

-

PBS

-

Flow cytometer

Procedure:

-

Harvest cells and resuspend them in complete medium at a concentration of 1 x 10⁶ cells/mL.

-

Aliquot 1 mL of the cell suspension into flow cytometry tubes.

-

Add elacridar to the desired final concentration to the "inhibitor" tubes and an equivalent volume of vehicle (e.g., DMSO) to the "control" tubes. Incubate for 30 minutes at 37°C.

-

Add Rhodamine 123 to all tubes to a final concentration of 1 µg/mL.

-

Incubate for 60 minutes at 37°C in the dark to allow for substrate loading.

-

Wash the cells twice with ice-cold PBS.

-

Resuspend the cell pellet in 1 mL of fresh, pre-warmed medium (with or without elacridar as in step 3).

-

Incubate for 60 minutes at 37°C to allow for efflux.

-

Place the tubes on ice to stop the efflux.

-

Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer (excitation at 488 nm, emission at 525 nm). Increased fluorescence in the elacridar-treated cells indicates inhibition of P-gp-mediated efflux.

In Vivo Pharmacokinetic Study in Mice

This protocol outlines a typical in vivo study to assess the effect of elacridar on the pharmacokinetics of a co-administered drug.[4][7][18]

Materials:

-

FVB wild-type mice

-

This compound formulation for oral or intravenous administration

-

Test drug formulation

-

Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

-

Brain homogenization equipment

-

LC-MS/MS system for bioanalysis

Procedure:

-

Acclimate mice for at least one week before the experiment.

-

Divide mice into two groups: control (vehicle + test drug) and treatment (elacridar + test drug).

-

Administer elacridar (e.g., 100 mg/kg, p.o. or 5 mg/kg, i.v.) to the treatment group. Administer the vehicle to the control group.

-

After a pre-determined time (e.g., 30 minutes to 1 hour), administer the test drug to all mice.

-

Collect blood samples via tail vein or cardiac puncture at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) into heparinized tubes.

-

Centrifuge the blood samples to separate plasma.

-

At the final time point, euthanize the mice and collect the brains.

-

Homogenize the brain tissue in a suitable buffer.

-

Analyze the concentrations of the test drug and elacridar in plasma and brain homogenates using a validated LC-MS/MS method.

-

Calculate pharmacokinetic parameters (Cₘₐₓ, AUC, t₁/₂, brain-to-plasma ratio) using appropriate software.

Visualizations

Signaling Pathway Regulating P-gp and BCRP Expression

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. A phase I, randomized, open-label, parallel-cohort, dose-finding study of elacridar (GF120918) and oral topotecan in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. A simplified protocol employing elacridar in rodents: a screening model in drug discovery to assess P-gp mediated efflux at the blood brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Saturable Active Efflux by P-Glycoprotein and Breast Cancer Resistance Protein at the Blood-Brain Barrier Leads to Nonlinear Distribution of Elacridar to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of the ABCB1 modulators elacridar and tariquidar on the distribution of paclitaxel in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oral co-administration of elacridar and ritonavir enhances plasma levels of oral paclitaxel and docetaxel without affecting relative brain accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scholars.uky.edu [scholars.uky.edu]

- 11. selleckchem.com [selleckchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Oral co-administration of elacridar and ritonavir enhances plasma levels of oral paclitaxel and docetaxel without affecting relative brain accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Clinical pharmacokinetics of an amorphous solid dispersion tablet of elacridar - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The detection of rhodamine 123 efflux at low levels of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Rhodamine efflux patterns predict P-glycoprotein substrates in the National Cancer Institute drug screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ingentaconnect.com [ingentaconnect.com]

An In-Depth Technical Guide to the Discovery and Synthesis of Elacridar (GF120918)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elacridar (GF120918) is a potent, third-generation, dual inhibitor of P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2). These ATP-binding cassette (ABC) transporters are key players in the development of multidrug resistance (MDR) in cancer, a significant obstacle to effective chemotherapy. By actively effluxing a broad range of anticancer drugs from tumor cells, P-gp and BCRP reduce intracellular drug concentrations to sub-therapeutic levels. Elacridar was developed to counteract this resistance mechanism, thereby restoring the efficacy of conventional chemotherapeutic agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of Elacridar, including detailed experimental protocols and a summary of its key quantitative data.

Discovery and Rationale

The discovery of Elacridar stemmed from a research program at Glaxo aimed at identifying novel, potent, and specific inhibitors of mammalian P-gp to overcome the MDR phenotype in cancer.[1] Elacridar, a derivative of acridone carboxamide, emerged as a promising candidate from a series of tricyclic carboxamides.[1][2] The rationale for its development was to create a non-toxic modulator of MDR that could be co-administered with standard chemotherapeutics to enhance their efficacy in resistant tumors. Elacridar is a synthetic compound and is not known to be a substrate for cytochrome P450 enzymes, which is an advantage over some earlier generation P-gp inhibitors that suffered from pharmacokinetic interactions.[3]

Chemical Synthesis

The synthesis of Elacridar (designated as compound 84 in the discovery publication) involves the condensation of two key intermediates: 5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid (5-MODICA) and 4-[2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolinyl)ethyl]aniline (4-DTHIA).[4][5] The reaction is typically carried out using a peptide coupling agent, such as 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU), in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF).[5]

Reaction Scheme:

Caption: Synthesis of Elacridar via amide coupling.

Detailed Synthesis Protocol:

While a detailed, step-by-step protocol with specific quantities, reaction times, and purification methods is proprietary, the general procedure based on the available literature is as follows:

-

Activation of Carboxylic Acid: 5-MODICA is dissolved in anhydrous DMF. TBTU and a non-nucleophilic base (e.g., diisopropylethylamine, not explicitly stated but common in such reactions) are added to the solution to activate the carboxylic acid group, forming an active ester intermediate.

-

Amide Bond Formation: A solution of 4-DTHIA in anhydrous DMF is added to the activated 5-MODICA solution. The reaction mixture is stirred at room temperature until the reaction is complete (monitored by techniques like TLC or LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is typically poured into water to precipitate the crude product. The solid is then collected by filtration, washed, and purified by column chromatography on silica gel to yield pure Elacridar.

-

Salt Formation (Optional): For the hydrochloride salt, the purified free base of Elacridar is dissolved in a suitable solvent (e.g., isopropanol/ethanol) and treated with a solution of hydrochloric acid in an appropriate solvent. The resulting hydrochloride salt precipitates and is collected by filtration.[5]

Mechanism of Action

Elacridar functions as a competitive inhibitor of both P-gp and BCRP.[4] These transporters are ATP-dependent efflux pumps that utilize the energy from ATP hydrolysis to transport a wide variety of substrates out of the cell. Elacridar binds to the drug-binding sites on these transporters, thereby preventing the binding and subsequent efflux of chemotherapeutic agents. This leads to an increased intracellular concentration of the anticancer drugs, ultimately restoring their cytotoxic effects in resistant cancer cells.

Caption: Mechanism of action of Elacridar.

Quantitative Data

The following tables summarize key quantitative data for Elacridar from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of Elacridar in Reversing Multidrug Resistance

| Cell Line | Cancer Type | Resistant to | Elacridar Concentration | Fold Reversal of Resistance (IC50) | Reference |

| A2780PR1 | Ovarian | Paclitaxel | 0.1 µM | 162 | [3] |

| A2780PR2 | Ovarian | Paclitaxel | 0.1 µM | 397 | [3] |

| A2780PR1 | Ovarian | Doxorubicin | 0.1 µM | 46 | [3] |

| A2780PR2 | Ovarian | Doxorubicin | 0.1 µM | 92.8 | [3] |

| H1299-DR | NSCLC | Docetaxel | 0.25 µg/ml | Partial | [1] |

| HCC827-DR | NSCLC | Docetaxel | 0.25 µg/ml | Marked | [1] |

| HCC4006-DR | NSCLC | Docetaxel | 0.25 µg/ml | Marked | [1] |

| A2780TR1 | Ovarian | Topotecan | 0.1 µM | 10.88 | [6] |

| A2780TR2 | Ovarian | Topotecan | 0.1 µM | 6.91 | [6] |

Table 2: In Vitro Inhibition of P-gp and BCRP by Elacridar

| Assay System | Transporter | Substrate | IC50 | Reference |

| [3H]azidopine labeling | P-gp | [3H]azidopine | 0.16 µM | [7] |

| HEK293 cells | ABCG2 (BCRP) | Mitoxantrone | 0.41 µM | [8] |

| MCF7 MX cells | BCRP | Hoechst 33342 | 0.4 µM | [8] |

| MDCK cells | BCRP | Pheophorbide A | 0.43 µM | [8] |

| MDCKII-MDR1 cells | P-gp | Rhodamine 123 | 0.4 µM | [8] |

Table 3: Pharmacokinetic Parameters of Elacridar in Preclinical Species

| Species | Dose and Route | Cmax | Tmax | AUC (0-∞) | t1/2 | Reference |

| Mouse | 2.5 mg/kg IV | - | - | - | ~4 h | [9] |

| Mouse | 100 mg/kg PO | - | - | - | ~20 h | [9] |

| Mouse | 100 mg/kg IP | - | - | - | ~4 h | [9] |

| Rat | 5 mg/kg IV (with Lapatinib) | 3462.50 ± 823.78 ng/mL | 2.50 ± 0.71 h | - | 28.77 ± 6.00 h | [10] |

| Dog | 2.5 mg/kg PO (with Morphine) | No significant effect on Morphine PK | - | - | - | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize Elacridar.

P-glycoprotein ATPase Activity Assay

This assay measures the ATP hydrolysis activity of P-gp in the presence of Elacridar. A common method is the colorimetric measurement of inorganic phosphate (Pi) released from ATP.

Materials:

-

P-gp-rich membrane vesicles (e.g., from Sf9 cells overexpressing P-gp)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM ouabain, 1 mM EGTA)

-

ATP solution (e.g., 100 mM)

-

MgCl2 solution (e.g., 100 mM)

-

Elacridar stock solution in DMSO

-

Phosphate detection reagent (e.g., Malachite Green-based reagent)

-

Phosphate standard solution

Procedure:

-

Thaw P-gp membrane vesicles on ice.

-

In a 96-well plate, add the desired concentrations of Elacridar (or vehicle control) and the P-gp membrane vesicles to the assay buffer.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding a mixture of ATP and MgCl2 to each well to a final concentration of, for example, 5 mM ATP and 5 mM MgCl2.

-

Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes) during which ATP hydrolysis occurs.

-

Stop the reaction by adding the phosphate detection reagent.

-

Measure the absorbance at the appropriate wavelength (e.g., ~650 nm for Malachite Green).

-

Generate a standard curve using the phosphate standard solution to determine the amount of Pi released in each well.

-

Calculate the ATPase activity (nmol Pi/min/mg protein) and determine the effect of Elacridar on this activity.

Caco-2 Bidirectional Transport Assay

This assay is used to assess the effect of Elacridar on the transport of a known P-gp or BCRP substrate across a polarized monolayer of human intestinal Caco-2 cells.

Materials:

-

Caco-2 cells

-

Transwell inserts (e.g., 12-well or 24-well)

-

Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, etc.)

-

Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)

-

Probe substrate (e.g., Digoxin for P-gp, [3H]-Estrone-3-sulfate for BCRP)

-

Elacridar stock solution

-

Lucifer Yellow (for monolayer integrity testing)

-

Scintillation counter or LC-MS/MS for substrate quantification

Procedure:

-

Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a polarized monolayer.

-

Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or by performing a Lucifer Yellow permeability assay.

-

Wash the cell monolayers with pre-warmed transport buffer.

-

Apical to Basolateral (A-B) Transport:

-

Add the probe substrate with or without Elacridar to the apical (upper) chamber.

-

Add fresh transport buffer to the basolateral (lower) chamber.

-

At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.

-

-

Basolateral to Apical (B-A) Transport:

-

Add the probe substrate with or without Elacridar to the basolateral chamber.

-

Add fresh transport buffer to the apical chamber.

-

At the same time points, collect samples from the apical chamber and replace with fresh buffer.

-

-

Quantify the concentration of the probe substrate in the collected samples.

-

Calculate the apparent permeability coefficient (Papp) for both directions.

-

The efflux ratio (Papp B-A / Papp A-B) is calculated. A significant reduction in the efflux ratio in the presence of Elacridar indicates inhibition of the efflux transporter.

Caption: Workflow for a Caco-2 bidirectional transport assay.

In Vivo Pharmacokinetic Study in Mice

This protocol describes a typical pharmacokinetic study to determine the plasma and brain concentrations of Elacridar after administration.

Materials:

-

Mice (e.g., FVB wild-type)

-

Elacridar dosing solution (formulation depends on the route of administration, e.g., for IV: dissolved in DMSO/propylene glycol/saline; for oral: suspension in 0.5% hydroxypropylmethylcellulose and 1% Tween 80)[9]

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

-

Brain homogenization equipment

-

LC-MS/MS for bioanalysis

Procedure:

-

Acclimate the mice to the housing conditions.

-

Administer Elacridar to the mice via the desired route (e.g., intravenous, oral gavage, intraperitoneal injection).

-

At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) after dosing, collect blood samples via a suitable method (e.g., retro-orbital sinus, tail vein).

-

Immediately process the blood to obtain plasma by centrifugation.

-

At the same time points, euthanize the mice and harvest the brains.

-

Rinse the brains with saline, blot dry, and weigh them.

-

Homogenize the brain tissue in a suitable buffer (e.g., PBS).

-

Store plasma and brain homogenate samples at -80°C until analysis.

-

Extract Elacridar from the plasma and brain homogenate samples using an appropriate method (e.g., protein precipitation with acetonitrile).

-

Quantify the concentration of Elacridar in the extracts using a validated LC-MS/MS method.

-

Perform non-compartmental pharmacokinetic analysis to determine parameters such as Cmax, Tmax, AUC, t1/2, and brain-to-plasma concentration ratio.[9]

Conclusion

Elacridar (GF120918) is a well-characterized and potent dual inhibitor of P-gp and BCRP. Its discovery provided a valuable tool for preclinical research into the role of these transporters in drug disposition and multidrug resistance. The in-depth understanding of its synthesis, mechanism of action, and the availability of robust experimental protocols for its evaluation are crucial for its application in drug development programs aimed at overcoming MDR in cancer and improving the central nervous system penetration of therapeutic agents. This technical guide serves as a comprehensive resource for scientists and researchers working in these fields.

References

- 1. Elacridar, a third-generation ABCB1 inhibitor, overcomes resistance to docetaxel in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry of acridine and its analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and activity against multidrug resistance in Chinese hamster ovary cells of new acridone-4-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Drug-stimulated ATPase activity of the human P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The influence of the coadministration of the p-glycoprotein modulator elacridar on the pharmacokinetics of lapatinib and its distribution in the brain and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The influence of modulation of P-glycoprotein and /or cytochrome P450 3A on the pharmacokinetics and pharmacodynamics of orally administered morphine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical and physical properties of Elacridar Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elacridar hydrochloride, also known by its development code GF120918A, is a potent, third-generation, dual inhibitor of P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[1][2][3] These ATP-binding cassette (ABC) transporters are key players in multidrug resistance (MDR) in cancer cells and limit the oral bioavailability and central nervous system (CNS) penetration of many therapeutic agents.[4][5] This technical guide provides an in-depth overview of the chemical and physical properties, mechanism of action, and key experimental protocols for this compound, intended to support its application in both preclinical and clinical research.

Chemical and Physical Properties

This compound is a synthetic acridonecarboxamide derivative.[6] Its key chemical and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Name | N-[4-[2-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)ethyl]phenyl]-9,10-dihydro-5-methoxy-9-oxo-4-acridinecarboxamide hydrochloride | [2] |

| Synonyms | GF120918A, GG918, GW0918 | [7][8] |

| CAS Number | 143851-98-3 | [7][9] |

| Molecular Formula | C₃₄H₃₃N₃O₅·HCl | [2][9] |

| Molecular Weight | 600.1 g/mol | [9][10] |

| Appearance | Crystalline solid | |

| Purity | ≥98% (HPLC) | [2][11] |

| Solubility | DMSO: ~12-62.5 mg/mL (may require sonication); Water: < 0.1 mg/mL (insoluble); Sparingly soluble in aqueous buffers. For aqueous solutions, it is recommended to first dissolve in DMF and then dilute with the aqueous buffer. | [2][8][9][12] |

| Storage | Powder: -20°C for long term (months to years); In solvent: -80°C for up to 6 months. | [7][9] |

| Stability | Stable under recommended storage conditions. | [13] |

Mechanism of Action

This compound functions as a non-competitive inhibitor of P-gp and BCRP.[1][2] These efflux pumps are transmembrane proteins that actively transport a wide variety of substrates, including many chemotherapeutic drugs, out of cells. This process is a primary mechanism of multidrug resistance in cancer. By inhibiting these pumps, Elacridar increases the intracellular concentration of co-administered substrate drugs, thereby enhancing their efficacy and overcoming resistance.[4][5]

The following diagram illustrates the mechanism of action of this compound in a cancer cell.

Caption: Mechanism of this compound in overcoming multidrug resistance.

Experimental Protocols

In Vitro P-gp/BCRP Inhibition Assay (Calcein-AM Efflux Assay)

This protocol is a common method to assess the inhibitory activity of Elacridar on P-gp function in cell lines overexpressing the transporter.

Methodology:

-

Cell Culture: Culture P-gp or BCRP-overexpressing cells (e.g., CHRC5, MCF-7/ADR) and a parental control cell line in appropriate media.[2]

-

Cell Plating: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

-

Compound Incubation: Pre-incubate the cells with varying concentrations of this compound (e.g., 0.01 µM to 10 µM) or a vehicle control for 30-60 minutes at 37°C.

-

Substrate Addition: Add a fluorescent P-gp/BCRP substrate, such as Calcein-AM, to all wells and incubate for an additional 30-60 minutes at 37°C.

-

Fluorescence Measurement: Wash the cells with ice-cold PBS and measure the intracellular fluorescence using a fluorescence plate reader.

-

Data Analysis: Increased intracellular fluorescence in the presence of Elacridar indicates inhibition of the efflux pump. Calculate IC50 values by plotting the fluorescence intensity against the logarithm of Elacridar concentration.

Caption: Workflow for the in vitro Calcein-AM efflux assay.

In Vivo Assessment of Blood-Brain Barrier Penetration

This protocol describes a general method to evaluate the effect of Elacridar on the brain accumulation of a P-gp/BCRP substrate drug in rodents.[14]

Methodology:

-

Animal Model: Use male CD-1 mice or Sprague-Dawley rats.[14]

-

Drug Formulation: Prepare this compound and the P-gp/BCRP substrate drug in appropriate vehicles for administration (e.g., intravenous, oral gavage). A common formulation for Elacridar for intraperitoneal and oral dosing is a suspension in 0.5% hydroxypropylmethylcellulose and 1% Tween 80.[3]

-

Dosing:

-

Sample Collection: At various time points post-substrate administration, collect blood and brain samples.

-

Sample Processing: Homogenize brain tissue. Extract the drug from plasma and brain homogenates using an appropriate method (e.g., protein precipitation, liquid-liquid extraction).

-

Bioanalysis: Quantify the concentration of the substrate drug in plasma and brain samples using a validated analytical method, such as LC-MS/MS.

-

Data Analysis: Calculate the brain-to-plasma concentration ratio (Kp) for both the Elacridar-treated and control groups. An increased Kp value in the presence of Elacridar indicates inhibition of efflux transporters at the blood-brain barrier.

Caption: General workflow for in vivo assessment of blood-brain barrier penetration.

Quantitative Data

The following table summarizes key quantitative data for this compound from various studies.

| Parameter | Value | Species/Cell Line | Route of Administration | Source(s) |

| IC50 (P-gp Inhibition) | Not explicitly stated in the provided results, but potent inhibition is widely reported. | Various | In Vitro | [15] |

| Absolute Bioavailability | 0.22 | Mouse | Oral | [3] |

| Absolute Bioavailability | 0.01 | Mouse | Intraperitoneal | [3] |

| Terminal Half-life (t½) | ~4 hours | Mouse | IV, IP | [3] |

| Terminal Half-life (t½) | ~20 hours | Mouse | Oral | [3] |

| Brain-to-Plasma Partition Coefficient (Kp,brain) | 0.82 | Mouse | IV | [3] |

| Brain-to-Plasma Partition Coefficient (Kp,brain) | 0.43 | Mouse | IP | [3] |

| Brain-to-Plasma Partition Coefficient (Kp,brain) | 4.31 | Mouse | Oral | [3] |

Conclusion

This compound is a valuable research tool for investigating the role of P-gp and BCRP in drug disposition and for developing strategies to overcome multidrug resistance. Its potent inhibitory activity allows for the modulation of drug transport at key biological barriers, such as the blood-brain barrier and the gastrointestinal tract. The information and protocols provided in this guide are intended to facilitate the effective use of this compound in a research setting. Researchers should always refer to specific product datasheets and relevant literature for the most detailed and up-to-date information.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound | Multidrug Transporters | Tocris Bioscience [tocris.com]

- 3. Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Elacridar | C34H33N3O5 | CID 119373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Elacridar HCl|CAS 143851-98-3|sun-shinechem.com | Sun-shinechem [sun-shinechem.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. abmole.com [abmole.com]

- 10. This compound | C34H34ClN3O5 | CID 170320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound (4646) by Tocris, Part of Bio-Techne [bio-techne.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. This compound|143851-98-3|MSDS [dcchemicals.com]

- 14. ingentaconnect.com [ingentaconnect.com]

- 15. This compound| CAS 143851-98-3|DC Chemicals [dcchemicals.com]

Elacridar Hydrochloride: A Technical Guide for Blood-Brain Barrier Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Elacridar Hydrochloride (HCl), a potent third-generation dual inhibitor of P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2). Elacridar is an invaluable tool in neuropharmacology and drug development for its ability to modulate the blood-brain barrier (BBB) and enhance the central nervous system (CNS) penetration of various therapeutic agents. This document details its mechanism of action, summarizes key quantitative data, provides established experimental protocols, and visualizes complex processes to facilitate its effective use in research.

Core Concepts: Elacridar and the Blood-Brain Barrier

The blood-brain barrier is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. This protection is mediated by tight junctions between the endothelial cells and the activity of ATP-binding cassette (ABC) efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[1][2] These transporters actively pump a wide variety of xenobiotics, including many drugs, out of the brain endothelial cells and back into the bloodstream, thus limiting their CNS accumulation and therapeutic efficacy.[1][2]

Elacridar is a potent, non-competitive inhibitor of both P-gp and BCRP.[3] By blocking the function of these efflux pumps at the BBB, Elacridar can significantly increase the brain penetration of co-administered drugs that are substrates of P-gp and/or BCRP.[4][5] This makes it a critical research tool for investigating the role of these transporters in drug distribution to the CNS and a potential adjunctive therapy to improve the efficacy of drugs targeting brain diseases.[4][5]

Chemical and Physical Properties of Elacridar

| Property | Value | Reference |

| IUPAC Name | N-(4-(2-(1,2,3,4-tetrahydro-6,7-dimethoxy-2-isoquinolinyl)ethyl)phenyl)-9,10-dihydro-5-methoxy-9-oxo-4-acridine carboxamide | [6] |

| Molecular Formula | C₃₄H₃₃N₃O₅ | [7] |

| Molecular Weight | 563.64 g/mol | [6] |

| CAS Number | 143664-11-3 | [7] |

| Solubility | Practically insoluble in water. Soluble in DMSO (>56.4 mg/mL). | [8][9] |

Mechanism of Action

Elacridar's primary mechanism of action is the direct inhibition of P-gp and BCRP.[10][11] While the exact binding site and conformational changes induced by Elacridar are still under investigation, it is understood to be a non-competitive inhibitor.[3] In addition to direct inhibition, some evidence suggests that Elacridar may also downregulate the expression of these transporters. One study indicated that Elacridar treatment of brain microvessels led to a reduction in P-gp and BCRP protein levels, an effect potentially mediated through the activation of the NF-κB signaling pathway.[12]

Below is a diagram illustrating the proposed signaling pathway for Elacridar-mediated downregulation of P-gp and BCRP at the blood-brain barrier.

Quantitative Data

The following tables summarize key quantitative data from preclinical studies investigating the efficacy of Elacridar in modulating the BBB.

Table 1: Inhibitory Potency of Elacridar

| Transporter | Assay System | IC₅₀ / ED₅₀ | Reference |

| P-gp | [³H]azidopine labeling | IC₅₀: 0.16 µM | [13] |

| P-gp | (R)-[¹¹C]verapamil PET in rats | ED₅₀: 1.2 ± 0.1 mg/kg | [14] |

| BCRP | Mitoxantrone transport in BCRP-overexpressing cells | IC₅₀: 250 nM | [14] |

Table 2: Pharmacokinetic Parameters of Elacridar in Mice

| Administration Route | Dose | T½ (plasma) | T½ (brain) | Kp (AUCbrain/AUCplasma) | Absolute Bioavailability | Reference |

| Intravenous (IV) | 2.5 mg/kg | 4.4 h | 1.5 h | 0.82 | - | [15] |

| Intraperitoneal (IP) | 100 mg/kg | ~4 h | - | 0.43 | 0.01 | [15] |

| Oral (PO) | 100 mg/kg | ~20 h | - | 4.31 | 0.22 | [15] |

Table 3: Effect of Elacridar on Brain Accumulation of P-gp/BCRP Substrates

| Substrate | Species | Elacridar Dose | Fold Increase in Brain/Plasma Ratio | Reference |

| Digoxin | Mouse | 5 mg/kg IV | 4-fold | [10] |

| Quinidine | Mouse | 5 mg/kg IV | 38-fold | [10] |

| Talinolol | Mouse | 5 mg/kg IV | 2-fold | [10] |

| Quinidine | Rat | 5 mg/kg IV | 70-fold | [10] |

| Sunitinib | Mouse | 100 mg/kg PO | 12-fold | [4] |

| Topotecan | Mouse | - | Increased bioavailability | [1] |

| Paclitaxel | Mouse | - | Increased plasma concentration | [1] |

Table 4: Brain-to-Plasma Concentration Ratios of Elacridar in Different Mouse Genotypes (2.5 mg/kg IV)

| Mouse Genotype | Brain-to-Plasma Ratio (Kp) | Reference |

| Wild-Type | 0.82 | [16] |

| Mdr1a/b (-/-) (P-gp knockout) | 3.5 | [16] |

| Bcrp1 (-/-) (BCRP knockout) | 6.6 | [16] |

| Mdr1a/b (-/-) Bcrp1 (-/-) (Dual knockout) | 15 | [16] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving Elacridar in BBB research.

In Vivo Assessment of BBB Penetration using Elacridar in Rodents

Objective: To determine if a test compound is a substrate of P-gp and/or BCRP at the BBB.

Materials:

-

Test compound

-

This compound

-

Vehicle for test compound and Elacridar (e.g., DMSO, propylene glycol, water mixture)[16]

-

Male CD-1 mice or Sprague-Dawley rats[10]

-

UPLC-MS/MS system for bioanalysis[10]

Protocol:

-

Animal Groups: Divide animals into two groups: Group 1 receives the test compound alone, and Group 2 receives Elacridar prior to the test compound.[10]

-

Elacridar Administration: Administer Elacridar intravenously (IV) at a dose of 5 mg/kg. A pre-treatment time of 30 minutes before administering the test compound is often optimal.[10]

-

Test Compound Administration: Administer the test compound at the desired dose and route (e.g., IV or PO).

-

Sample Collection: Collect blood and brain samples at multiple time points (e.g., 1, 3, 5, and 7 hours post-dose of the test compound).[10]

-

Sample Processing: Immediately centrifuge blood to separate plasma. Homogenize brain tissue in a suitable buffer (e.g., PBS).[10]

-

Bioanalysis: Determine the concentrations of the test compound in plasma and brain homogenates using a validated UPLC-MS/MS method.

-

Data Analysis: Calculate the brain-to-plasma concentration ratio (Kp) or the ratio of the area under the curve for the brain and plasma (AUCbrain/AUCplasma). A significant increase in this ratio in the Elacridar-treated group compared to the control group indicates that the test compound is a substrate of P-gp and/or BCRP.[10]

The following diagram illustrates the workflow for this in vivo experiment.

Logical Relationship of Elacridar's Action at the BBB

The following diagram illustrates the logical relationship of how Elacridar enhances drug delivery to the brain.

Conclusion

This compound is a powerful and indispensable tool for researchers investigating the blood-brain barrier. Its potent dual inhibition of P-gp and BCRP provides a reliable method to probe the involvement of these key efflux transporters in limiting the CNS penetration of therapeutic agents. The quantitative data and experimental protocols provided in this guide offer a solid foundation for designing and interpreting studies aimed at overcoming the challenges of drug delivery to the brain. As research continues to unravel the complexities of the BBB, Elacridar will undoubtedly remain a cornerstone of preclinical and potentially clinical strategies to enhance the efficacy of drugs targeting the central nervous system.

References

- 1. Tariquidar and elacridar are dose-dependently transported by P-glycoprotein and Bcrp at the blood-brain barrier: a small-animal positron emission tomography and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Elacridar as Adjuvant with Anticancer Drugs for Brain Tumors-Delivery, Safety, Efficacy and Toxicity | Semantic Scholar [semanticscholar.org]

- 3. Regulation of ABC Efflux Transporters at Blood-Brain Barrier in Health and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. glpbio.com [glpbio.com]

- 5. oaepublish.com [oaepublish.com]

- 6. The Role of Elacridar, a P-gp Inhibitor, in the Re-Sensitization of PAC-Resistant Ovarian Cancer Cell Lines to Cytotoxic Drugs in 2D and 3D Cell Culture Models [mdpi.com]

- 7. Elacridar | C34H33N3O5 | CID 119373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. DOT Language | Graphviz [graphviz.org]

- 9. Clinical pharmacokinetics of an amorphous solid dispersion tablet of elacridar - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ingentaconnect.com [ingentaconnect.com]

- 11. Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. selleckchem.com [selleckchem.com]

- 14. Dose-response assessment of tariquidar and elacridar and regional quantification of P-glycoprotein inhibition at the rat blood-brain barrier using (R)-[11C]verapamil PET - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Saturable Active Efflux by P-Glycoprotein and Breast Cancer Resistance Protein at the Blood-Brain Barrier Leads to Nonlinear Distribution of Elacridar to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

Elacridar: A Comprehensive Technical Guide to its Pharmacokinetics and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elacridar (GF120918) is a potent, third-generation, non-competitive inhibitor of P-glycoprotein (P-gp, ABCB1) and Breast Cancer Resistance Protein (BCRP, ABCG2), two key ATP-binding cassette (ABC) transporters that play a crucial role in multidrug resistance in cancer and in limiting the distribution of drugs to sanctuary sites like the brain.[1][2] By inhibiting these efflux pumps, Elacridar has the potential to enhance the oral bioavailability and tissue penetration of various co-administered substrate drugs, making it a valuable tool in drug development and a potential adjunctive therapeutic agent.[2][3][4] This technical guide provides an in-depth overview of the pharmacokinetics and bioavailability of Elacridar, compiling data from preclinical and clinical studies, detailing experimental methodologies, and visualizing key concepts.

Mechanism of Action

Elacridar functions by directly interacting with P-gp and BCRP, inhibiting their ATPase activity and locking the transporters in a conformation that prevents the efflux of substrate drugs from the cell.[4][5] This leads to increased intracellular and tissue concentrations of co-administered drugs that are substrates for these transporters.

Pharmacokinetics

The pharmacokinetic profile of Elacridar is characterized by low aqueous solubility, high lipophilicity, and consequently, dissolution rate-limited absorption, leading to variable oral bioavailability.[1][6] Formulation strategies have been developed to overcome these limitations.

Preclinical Pharmacokinetics

Preclinical studies in various animal models have been crucial in characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of Elacridar.

Table 1: Summary of Preclinical Pharmacokinetic Parameters of Elacridar

| Species | Dose & Route | Formulation | Cmax (ng/mL) | AUC₀₋∞ (ng·h/mL) | T½ (h) | Absolute Bioavailability (%) | Brain-to-Plasma Ratio (Kp,brain) | Reference |

| Mouse | 2.5 mg/kg IV | DMSO:PG:Saline | - | - | ~4 | - | 0.82 | [1][6] |

| Mouse | 100 mg/kg PO | Suspension | ~4340 | 6296 (brain) | ~20 | 22 | 4.31 | [1][6] |

| Mouse | 100 mg/kg IP | Suspension | 295 | 90.3 (plasma) | ~4 | 1 | 0.43 | [1][6] |

| Mouse | 10 mg/kg PO | Microemulsion | - | - | - | 47 | - | [7][8] |

| Mouse | 10 mg/kg IP | Microemulsion | - | - | - | 130 | - | [7][8] |

| Rat | 5 mg/kg IV | Not specified | - | - | - | - | - | [9] |

| Dog | Not specified | Not specified | Reasonable absorption and systemic exposure | - | - | - | - | [10] |

| Monkey | Not specified | Not specified | Reasonable absorption and systemic exposure | - | - | - | - | [10] |

Data presented as mean ± SD where available. Cmax: Maximum plasma concentration; AUC: Area under the concentration-time curve; T½: Half-life; IV: Intravenous; PO: Oral; IP: Intraperitoneal; DMSO: Dimethyl sulfoxide; PG: Propylene glycol.

Clinical Pharmacokinetics

Clinical studies in healthy volunteers have explored the pharmacokinetics of Elacridar, particularly focusing on improving its oral bioavailability through advanced formulations.

Table 2: Summary of Clinical Pharmacokinetic Parameters of Elacridar in Healthy Volunteers

| Dose (mg) | Formulation | Cmax (ng/mL) | AUC₀₋∞ (ng·h/mL) | Reference |

| 25 | Amorphous Solid Dispersion Tablet | - | - | [11][12] |

| 250 | Amorphous Solid Dispersion Tablet | - | - | [11][12] |

| 1000 | Amorphous Solid Dispersion Tablet | 326 ± 67 | 13,400 ± 8,600 | [11][12] |

Data presented as mean ± SD.

Bioavailability and Formulation Development

The poor aqueous solubility of Elacridar is a major hurdle to its clinical application, resulting in low and variable oral bioavailability.[8][11] To address this, various formulation strategies have been investigated.

-

Amorphous Solid Dispersion (ASD): An ASD tablet formulation of Elacridar demonstrated a 16.9-fold higher in vitro dissolution compared to a crystalline powder mixture.[11][12] In a clinical study, this formulation resulted in dose-proportional increases in Cmax and AUC, achieving a target Cmax of ≥ 200 ng/mL at a 1000 mg dose.[11][12]

-

Microemulsion: A microemulsion formulation using Cremophor EL, Carbitol, and Captex 355 significantly improved the bioavailability of Elacridar in mice.[7][8] The absolute oral bioavailability of a 10 mg/kg dose in this formulation was 47%, a notable increase from the 22% bioavailability of a 100 mg/kg suspension.[1][6][7][8]

Distribution

Elacridar exhibits wide tissue distribution. Studies using radiolabeled Elacridar ([¹¹C]-Elacridar) in humans have shown high uptake in the liver, spleen, and kidneys, with the lowest uptake observed in the brain.[13][14] The primary route of elimination appears to be hepatobiliary excretion.[13][14]

A key aspect of Elacridar's distribution is its ability to cross the blood-brain barrier (BBB). The brain-to-plasma partition coefficient (Kp,brain) increases with higher plasma exposure, suggesting saturation of efflux transporters at the BBB.[1][6][15] This property is critical for its potential use in enhancing the brain penetration of CNS-acting drugs.

Metabolism and Excretion

Detailed information on the metabolism of Elacridar is not extensively published. However, studies with [¹¹C]-Elacridar in humans suggest that it undergoes negligible metabolism.[13] The primary route of elimination is via hepatobiliary excretion, with very low amounts of the drug excreted in the urine.[13][14]

Drug-Drug Interactions

As a potent inhibitor of P-gp and BCRP, Elacridar has a high potential for drug-drug interactions.[5] It can increase the systemic exposure and alter the pharmacokinetics of co-administered drugs that are substrates of these transporters.[3][16][17] This is the intended therapeutic effect when used as a bioavailability enhancer. However, it also necessitates careful consideration of potential toxicities arising from increased drug levels. Elacridar itself does not appear to be a potent inhibitor of major cytochrome P450 enzymes.[10]

Experimental Protocols

In Vivo Pharmacokinetic Study in Mice

The following is a generalized workflow for a preclinical pharmacokinetic study of Elacridar in mice, based on methodologies described in the literature.[1][6]

-

Animal Model: Friend leukemia virus strain B (FVB) wild-type mice are commonly used.[1][6][7]

-

Formulation and Dosing:

-

Intravenous (IV): Elacridar is dissolved in a vehicle such as a mixture of dimethyl sulfoxide, propylene glycol, and saline.[1]

-

Oral (PO) and Intraperitoneal (IP): A suspension is prepared using agents like 0.5% hydroxypropylmethylcellulose and 1% Tween 80.[1] For improved bioavailability studies, a microemulsion can be used.[7]

-

-

Sample Collection: Blood and brain samples are collected at various time points post-administration. Animals are typically euthanized at each time point for tissue collection.[1]

-

Sample Processing: Blood is centrifuged to obtain plasma. Brain tissue is homogenized.[1]

-

Analytical Method: Elacridar concentrations in plasma and brain homogenates are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1]

In Vitro P-gp Inhibition Assay

-

Cell Lines: Madin-Darby canine kidney (MDCK) cells transfected with the human MDR1 gene (MDCK-MDR1) are a common model to assess P-gp inhibition.[7]

-

Methodology: The ability of Elacridar to inhibit the efflux of a known P-gp substrate (e.g., a fluorescent dye) from the cells is measured. A decrease in the efflux of the substrate in the presence of Elacridar indicates inhibitory activity.[7]

Conclusion

Elacridar is a powerful tool for modulating the pharmacokinetics of P-gp and BCRP substrate drugs. While its intrinsic physicochemical properties present challenges for oral delivery, formulation advancements have shown promise in improving its bioavailability. A thorough understanding of its pharmacokinetic profile, as detailed in this guide, is essential for its effective application in research and drug development to overcome multidrug resistance and enhance drug delivery to target tissues. Further research will continue to refine its clinical utility and expand its therapeutic potential.

References

- 1. Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic Potential and Utility of Elacridar with Respect to P-glycoprotein Inhibition: An Insight from the Published In Vitro, Preclinical and Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Role of Elacridar, a P-gp Inhibitor, in the Re-Sensitization of PAC-Resistant Ovarian Cancer Cell Lines to Cytotoxic Drugs in 2D and 3D Cell Culture Models [mdpi.com]

- 4. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Brain distribution and bioavailability of elacridar after different routes of administration in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development and evaluation of a novel microemulsion formulation of elacridar to improve its bioavailability [pubmed.ncbi.nlm.nih.gov]

- 8. Development and evaluation of a novel microemulsion formulation of elacridar to improve its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ingentaconnect.com [ingentaconnect.com]

- 10. Preclinical pharmacokinetic properties of the P-glycoprotein inhibitor GF120918A (HCl salt of GF120918, 9,10-dihydro-5-methoxy-9-oxo-N-[4-[2-(1,2,3,4-tetrahydro-6,7-dimethoxy-2-isoquinolinyl)ethyl]phenyl]-4-acridine-carboxamide) in the mouse, rat, dog, and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Clinical pharmacokinetics of an amorphous solid dispersion tablet of elacridar - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. jnm.snmjournals.org [jnm.snmjournals.org]

- 14. Whole-Body Distribution and Radiation Dosimetry of 11C-Elacridar and 11C-Tariquidar in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Saturable Active Efflux by P-Glycoprotein and Breast Cancer Resistance Protein at the Blood-Brain Barrier Leads to Nonlinear Distribution of Elacridar to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The influence of the coadministration of the p-glycoprotein modulator elacridar on the pharmacokinetics of lapatinib and its distribution in the brain and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]

Elacridar: A Technical Guide to a Third-Generation P-gp/BCRP Inhibitor

Introduction

Elacridar (GF120918) is a potent, third-generation, orally active inhibitor of P-glycoprotein (P-gp, also known as MDR1 or ABCB1) and Breast Cancer Resistance Protein (BCRP, or ABCG2).[1][2] P-gp is an ATP-dependent efflux pump that plays a critical role in multidrug resistance (MDR) in cancer by actively transporting a wide range of chemotherapeutic agents out of tumor cells.[3][4] It also significantly impacts drug disposition by limiting oral bioavailability and penetration across physiological barriers like the blood-brain barrier (BBB).[5] The development of P-gp inhibitors has progressed through generations, with third-generation agents like elacridar offering higher potency and specificity compared to their predecessors, aiming to reverse MDR and enhance drug delivery.[3][5] This guide provides a comprehensive technical overview of elacridar, detailing its mechanism, quantitative data from key studies, experimental methodologies, and clinical context for researchers and drug development professionals.

Mechanism of Action

P-glycoprotein is an ATP-binding cassette (ABC) transporter that utilizes the energy from ATP hydrolysis to expel substrates from the cell's cytoplasm.[6][7] This process reduces the intracellular concentration of cytotoxic drugs, rendering them ineffective. Elacridar functions as a potent and specific, non-competitive inhibitor of P-gp.[8] It modulates the transporter's ATPase activity, effectively blocking the efflux mechanism.[3] This inhibition restores the ability of P-gp substrate drugs to accumulate within target cells, thereby overcoming resistance. Elacridar is also a potent inhibitor of BCRP, another clinically relevant ABC transporter, making it a dual P-gp/BCRP inhibitor.[9]

In Vitro Characterization & Data

The inhibitory potency of elacridar has been quantified in various in vitro systems. These assays are crucial for determining the concentration-dependent effects on transporter function.

Table 1: In Vitro Inhibitory Potency of Elacridar

| Assay Type | Target | Substrate/Probe | Cell Line / System | IC50 Value | Reference(s) |

|---|---|---|---|---|---|

| Photoaffinity Labeling | P-gp | [3H]azidopine | Caki-1, ACHN cells | 0.16 µM | [10][11] |

| Accumulation Assay | P-gp | Rhodamine 123 | MCF7R cells | 0.05 µM | [12] |

| Transport Inhibition | BCRP | Mitoxantrone | BCRP-overexpressing cells | 250 nM |[13] |

Experimental Protocols

This assay measures the functional inhibition of P-gp. Calcein-AM is a non-fluorescent P-gp substrate that can freely diffuse into cells. Inside the cell, esterases cleave it into the fluorescent, membrane-impermeable calcein. In P-gp overexpressing cells, Calcein-AM is rapidly pumped out, resulting in low fluorescence. An effective inhibitor like elacridar blocks this efflux, leading to Calcein-AM accumulation and subsequent conversion to calcein, causing a significant increase in intracellular fluorescence.

-

Cell Seeding: Seed P-gp-overexpressing cells (e.g., MDR1-transfected MDCKII or resistant cancer cell lines like A2780PR1) in a 96-well plate and culture to form a confluent monolayer.[9][14]

-

Inhibitor Incubation: Aspirate the culture medium and wash the cells with a transport buffer (e.g., Hanks' Balanced Salt Solution). Add buffer containing various concentrations of elacridar (or a vehicle control) to the wells. Incubate for a predetermined time (e.g., 30 minutes) at 37°C.

-

Substrate Addition: Add Calcein-AM to each well at a final concentration of approximately 1-2 µM.

-

Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.

-

Fluorescence Measurement: Wash the cells with ice-cold buffer to stop the reaction. Measure the intracellular fluorescence using a fluorescence plate reader (e.g., excitation at 485 nm, emission at 530 nm).

-

Data Analysis: Calculate the percent inhibition relative to controls and plot the concentration-response curve to determine the IC50 value.

This assay directly measures the effect of a compound on the ATP hydrolysis function of P-gp. Basal ATPase activity is low, increases in the presence of a P-gp substrate (stimulation), and is inhibited by compounds that block this function.

-

Reagent Preparation: Use recombinant human P-gp membranes. Prepare ATP standards for a calibration curve.[15]

-

Reaction Setup: In a 96-well plate, add P-gp membranes to a reaction buffer.

-

Controls & Test Compound: Add a vehicle control (basal activity), a P-gp inhibitor control (e.g., sodium orthovanadate), a stimulating substrate (e.g., verapamil), and varying concentrations of elacridar.[15]

-

Initiate Reaction: Add ATP to all wells to start the reaction. Incubate at 37°C for 20-40 minutes.

-

Measure ATP Consumption: Stop the reaction and measure the amount of remaining ATP using a luminescence-based detection reagent (e.g., Pgp-Glo™ Assay).

-

Data Analysis: The decrease in luminescence is proportional to the amount of ATP consumed. Calculate the specific P-gp ATPase activity by subtracting the activity in the presence of the vanadate control from the activity in the other wells. Plot activity versus elacridar concentration to determine its effect on P-gp's enzymatic function.

In Vivo & Preclinical Studies

In vivo studies are essential to confirm that in vitro inhibition translates to a tangible effect on drug pharmacokinetics and distribution. Elacridar has been extensively studied in rodent models to assess its ability to increase the oral bioavailability and, critically, the brain penetration of P-gp/BCRP substrates.[2][16]

Table 2: Summary of In Vivo Pharmacokinetic Effects of Elacridar

| Species | Elacridar Dose | Substrate Drug | Key Finding(s) | Reference(s) |

|---|---|---|---|---|

| Mouse | 100 mg/kg (oral) | Sunitinib | Increased sunitinib brain penetration by nearly 12-fold. | [2] |

| Mouse | 5 mg/kg (IV) | Quinidine | Increased brain-to-plasma AUC ratio by 38-fold. | [16] |

| Mouse | 5 mg/kg (IV) | Digoxin | Increased brain-to-plasma AUC ratio by 4-fold. | [16] |

| Rat | 1.2 mg/kg (IV) | (R)-[11C]verapamil | ED50 for achieving maximum increase in brain distribution volume. | [13] |

| Rat | - | Lapatinib | Co-administration significantly increased lapatinib penetration into cerebrospinal fluid (CSF) and brain tissue (AUC increase of 53.7% and 86.5%, respectively). |[17] |

Table 3: Pharmacokinetic Parameters of Elacridar in Mice

| Administration Route | Dose | Absolute Bioavailability | Terminal Half-Life (t1/2) | Brain-to-Plasma Ratio (Kp,brain) | Reference(s) |

|---|---|---|---|---|---|

| Intravenous (IV) | 2.5 mg/kg | 100% | ~4 hours | 0.82 | [2] |

| Intraperitoneal (IP) | 100 mg/kg | 1% | ~4 hours | 0.43 | [2] |

| Oral (PO) | 100 mg/kg | 22% | ~20 hours | 4.31 |[2] |

Experimental Protocols

This protocol is designed to quantify the effect of elacridar on the ability of a P-gp substrate to cross the BBB.

-

Animal Groups: Use two groups of rodents (e.g., wild-type FVB mice or Sprague-Dawley rats). One group serves as the control, and the other is pre-treated with elacridar.[16]

-

Elacridar Administration: Administer elacridar to the test group. A typical dose is 5 mg/kg intravenously, given 30 minutes prior to the substrate drug to ensure maximal P-gp inhibition at the BBB.[16][18] The control group receives a vehicle injection.

-